molecular formula C17H13N3O3S B3003166 4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 895437-10-2

4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B3003166
CAS No.: 895437-10-2
M. Wt: 339.37
InChI Key: OCPFPNBHSMXEGY-UHFFFAOYSA-N
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Description

4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H13N3O3S and its molecular weight is 339.37. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

  • Development of Synthetic Methods : A study demonstrated the effectiveness of the I2-DMSO oxidative system in the preparation of N-arylcyanoformamides from N-arylcyanothioformamides, highlighting the potential use of related compounds like 4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide in organic synthesis (Moussa et al., 2022).

Medicinal Chemistry

  • Antifungal Agents : Benzamide derivatives, including structures related to this compound, have been explored for their potential as antifungal agents. For instance, certain benzamide compounds showed promising antifungal activity (Narayana et al., 2004).

  • Antibacterial Agents : Another study focused on the design, synthesis, and antibacterial evaluation of benzamide analogs, indicating the potential of similar compounds in combating bacterial infections (Palkar et al., 2017).

  • Anticancer Activity : Research has been conducted on the synthesis of benzamide derivatives for their anticancer properties. Some synthesized compounds exhibited moderate to excellent anticancer activity, suggesting a possible application for related compounds in cancer treatment (Ravinaik et al., 2021).

Material Science

  • Inhibitors of Stearoyl-CoA Desaturase-1 : Benzamide derivatives have been investigated as inhibitors of Stearoyl-CoA desaturase-1, an enzyme involved in lipid metabolism. This indicates a potential application in developing materials targeting metabolic pathways (Uto et al., 2009).

Mechanism of Action

While the specific mechanism of action for “4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide” is not mentioned in the retrieved papers, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions in the optimization and study of “4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide” and similar compounds.

Properties

IUPAC Name

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-22-13-7-12-15(8-14(13)23-2)24-17(19-12)20-16(21)11-5-3-10(9-18)4-6-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPFPNBHSMXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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